molecular formula C12H9BrN2O3 B3038297 [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid CAS No. 853318-11-3

[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid

Cat. No.: B3038297
CAS No.: 853318-11-3
M. Wt: 309.11 g/mol
InChI Key: NMSSCFWIRVIXNK-UHFFFAOYSA-N
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Description

[3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid: is a heterocyclic compound that features a pyridazine ring substituted with a bromophenyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid typically involves the condensation of 4-bromobenzaldehyde with hydrazine to form the corresponding hydrazone This intermediate is then cyclized with an appropriate dicarbonyl compound under acidic conditions to yield the pyridazine ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetic acid moiety, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can target the pyridazine ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Dihydropyridazine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine: The compound is explored for its potential medicinal properties, including anti-inflammatory and anticancer activities. Its ability to modulate specific biological pathways is of particular interest in the development of new drugs.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as liquid crystals and polymers. Its unique structure contributes to the desired physical and chemical characteristics of these materials.

Mechanism of Action

The mechanism of action of [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Uniqueness: The uniqueness of [3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl]acetic acid lies in its specific substitution pattern and the presence of both a bromophenyl group and an acetic acid moiety

Properties

IUPAC Name

2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2O3/c13-9-3-1-8(2-4-9)10-5-6-11(16)15(14-10)7-12(17)18/h1-6H,7H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMSSCFWIRVIXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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